molecular formula C20H24FN3O4S B7717373 N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide

N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide

Cat. No. B7717373
M. Wt: 421.5 g/mol
InChI Key: JGHDDMRYKWWQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide, also known as E7046, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide exerts its effects by selectively inhibiting the CSF1R pathway, which is involved in regulating the proliferation, differentiation, and survival of macrophages and other immune cells. By blocking this pathway, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide can inhibit the growth and metastasis of cancer cells, reduce inflammation, and prevent fibrosis.
Biochemical and Physiological Effects
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been shown to have several biochemical and physiological effects, including inhibition of CSF1R signaling, reduction of tumor growth and metastasis, and suppression of inflammation and fibrosis. In preclinical studies, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been shown to selectively target tumor-associated macrophages and inhibit their pro-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide is its selectivity for the CSF1R pathway, which reduces the risk of off-target effects. Additionally, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has shown promising results in preclinical studies, indicating its potential for therapeutic applications. However, one limitation of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the development of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide, including the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in clinical trials. Additionally, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide may have potential applications in other diseases, such as neurodegenerative disorders and infectious diseases, which warrant further investigation.

Synthesis Methods

The synthesis of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-fluoro-4-nitrobenzoic acid with 2-ethoxy-5-aminobenzamide to form N-(2-ethoxy-5-(4-nitrophenyl)phenyl)-2-fluorobenzamide. This intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to form N-(2-ethoxy-5-(4-aminophenyl)phenyl)-2-fluorobenzamide. Finally, this compound is reacted with 4-methylpiperazine-1-sulfonyl chloride to yield N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide.

Scientific Research Applications

N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and fibrosis. In preclinical studies, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the colony-stimulating factor 1 receptor (CSF1R) pathway. Additionally, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been shown to reduce inflammation and fibrosis in animal models of rheumatoid arthritis and non-alcoholic steatohepatitis.

properties

IUPAC Name

N-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-3-28-19-9-8-15(29(26,27)24-12-10-23(2)11-13-24)14-18(19)22-20(25)16-6-4-5-7-17(16)21/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHDDMRYKWWQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide

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